
2-fluoro-4-hydroxy-N-(3-hydroxy-4-phenylbutan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-4-hydroxy-N-(3-hydroxy-4-phenylbutan-2-yl)benzamide, also known as FH-PB22, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of synthetic cannabinoids, which are chemically designed to mimic the effects of natural cannabinoids found in the cannabis plant. FH-PB22 has been shown to have a high affinity for the CB1 and CB2 receptors in the body, which are responsible for the psychoactive effects of cannabis.
Mécanisme D'action
2-fluoro-4-hydroxy-N-(3-hydroxy-4-phenylbutan-2-yl)benzamide exerts its effects by binding to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system plays a critical role in regulating a wide range of physiological processes, including pain, inflammation, and immune function. This compound has been shown to activate these receptors, resulting in a range of effects such as pain relief, anti-inflammatory activity, and immunomodulation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the body. These include:
- Pain relief: this compound has been shown to have potent analgesic effects, making it a potential treatment for chronic pain conditions.
- Anti-inflammatory activity: this compound has been shown to have anti-inflammatory effects, which may make it useful in treating conditions such as arthritis and inflammatory bowel disease.
- Immunomodulation: this compound has been shown to modulate immune function, which may make it useful in treating conditions such as autoimmune diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-fluoro-4-hydroxy-N-(3-hydroxy-4-phenylbutan-2-yl)benzamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using this compound in lab experiments is its potential for abuse and misuse, which may make it difficult to obtain and use in certain research settings.
Orientations Futures
There are several potential future directions for research on 2-fluoro-4-hydroxy-N-(3-hydroxy-4-phenylbutan-2-yl)benzamide. These include:
- Further studies on its anti-tumor activity and potential as a cancer treatment.
- Investigation of its potential as a treatment for chronic pain conditions.
- Studies on its immunomodulatory effects and potential as a treatment for autoimmune diseases.
- Development of more selective and potent synthetic cannabinoids based on this compound for use in research and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-fluoro-4-hydroxy-N-(3-hydroxy-4-phenylbutan-2-yl)benzamide involves a multi-step process that begins with the reaction of 4-fluorobenzoyl chloride with 3-hydroxy-4-phenylbutan-2-ol in the presence of a base. This reaction results in the formation of 4-fluorobenzoyl-3-hydroxy-4-phenylbutan-2-ol, which is then treated with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced with sodium borohydride to yield the final product, this compound.
Applications De Recherche Scientifique
2-fluoro-4-hydroxy-N-(3-hydroxy-4-phenylbutan-2-yl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the use of this compound as a treatment for various types of cancer. Studies have shown that this compound has potent anti-tumor activity in vitro and in vivo, and may be effective in treating cancers such as breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
2-fluoro-4-hydroxy-N-(3-hydroxy-4-phenylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-11(16(21)9-12-5-3-2-4-6-12)19-17(22)14-8-7-13(20)10-15(14)18/h2-8,10-11,16,20-21H,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFXDCHSLZZZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)O)NC(=O)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-imidazo[1,5-a]pyridin-7-ylmethanone](/img/structure/B7642332.png)
![2-ethyl-5-[[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7642334.png)
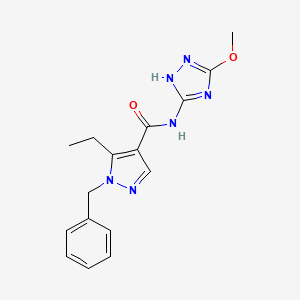
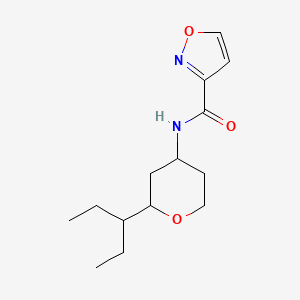
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]ethanone](/img/structure/B7642360.png)
![2-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-1-(1,4-thiazepan-4-yl)propan-1-one](/img/structure/B7642381.png)
![(6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone](/img/structure/B7642384.png)
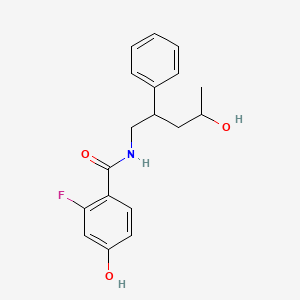
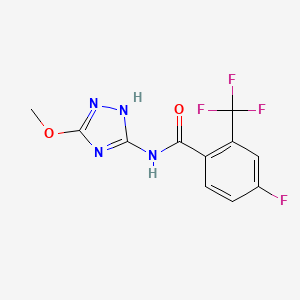
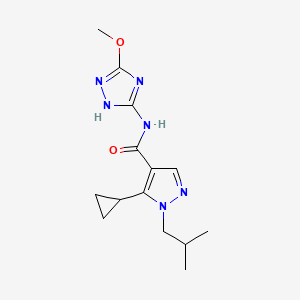
![[4-(2,2-Difluoroethoxy)pyridin-2-yl]-[2-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7642399.png)
![N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide](/img/structure/B7642402.png)
![[3-(4-chlorophenoxy)phenyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7642417.png)
![(2-Methylpyridin-3-yl)-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B7642432.png)